4-Bromo-1-(ethoxymethyl)-2-fluorobenzene
Overview
Description
4-Bromo-1-(ethoxymethyl)-2-fluorobenzene is an organic compound characterized by the presence of bromine, fluorine, and an ethoxymethyl group attached to a benzene ring
Mechanism of Action
Target of Action
Bromo and fluoro compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique reactivity .
Mode of Action
For instance, they are often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
It’s worth noting that bromo and fluoro compounds can influence a variety of biochemical pathways depending on their specific targets and mode of action .
Result of Action
The compound’s bromo and fluoro groups could potentially influence a variety of biological processes depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-(ethoxymethyl)-2-fluorobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the fluorescence properties of certain cells, which can be used as a marker for studying cellular interactions . Additionally, its impact on gene expression can lead to changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it can undergo photodegradation, leading to the formation of various degradation products
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects, while at high doses, it can cause adverse effects such as cellular damage or toxicity . Understanding the dosage-dependent effects is crucial for determining safe and effective usage in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for evaluating its potential therapeutic or toxic effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene typically involves the introduction of the bromine, fluorine, and ethoxymethyl groups onto the benzene ring through a series of chemical reactions. One common method involves the bromination of 1-(ethoxymethyl)-2-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-1-(ethoxymethyl)-2-fluorobenzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including polymers and advanced materials.
Material Science: It is utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-Bromo-1-(ethoxymethyl)-1H-imidazole: This compound shares the ethoxymethyl group but has an imidazole ring instead of a benzene ring.
4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.
Uniqueness: 4-Bromo-1-(ethoxymethyl)-2-fluorobenzene is unique due to the specific combination of bromine, fluorine, and ethoxymethyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-bromo-1-(ethoxymethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCKAISYYWWGHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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